molecular formula C11H16N2O2 B1280463 tert-Butyl (6-methylpyridin-2-yl)carbamate CAS No. 205676-84-2

tert-Butyl (6-methylpyridin-2-yl)carbamate

Cat. No. B1280463
M. Wt: 208.26 g/mol
InChI Key: XSVAARVWQDEAEL-UHFFFAOYSA-N
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Description

Tert-Butyl (6-methylpyridin-2-yl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as herbicides, insecticides, and in medicinal chemistry as intermediates for pharmaceuticals. The tert-butyl group attached to the carbamate nitrogen provides steric bulk, which can influence the physical, chemical, and biological properties of the molecule .

Synthesis Analysis

The synthesis of tert-butyl carbamates can involve various strategies, including the reaction of alcohols with isocyanates or the use of carbamoyl chlorides with tert-butyl alcohol. For instance, tert-butyl N-(thiophen-2yl)carbamate was synthesized and its vibrational frequencies were analyzed using FT-IR and DFT studies . Similarly, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was obtained through the reduction of the keto functionality in a related compound . These studies demonstrate the synthetic routes and methodologies that could be applied to the synthesis of tert-butyl (6-methylpyridin-2-yl)carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be elucidated using various spectroscopic and computational methods. For example, the vibrational frequencies of tert-butyl N-(thiophen-2yl)carbamate were investigated using experimental FT-IR spectroscopy and theoretical calculations, providing insights into the optimized geometric parameters and molecular energy values . X-ray crystallography studies have also revealed the molecular structure and packing of related tert-butyl carbamates, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions, including protonation, dissociation, and electrophilic substitution. The protonation sites and dissociation mechanisms of tert-butylcarbamates were studied in the context of mass spectrometric assays for newborn screening, highlighting the preferred protonation at the carbonyl group in the gas phase and the nitrogen atom in methanol solution . Additionally, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles was explored, leading to functionalized carbamates after hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the rest of the molecular structure. The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized solar cells, for example, significantly affected the performance by shifting the TiO2 band edge and increasing the electron lifetime . The electron capture gas chromatography method was modified for the analysis of terbacil, a tert-butyl carbamate herbicide, demonstrating the analytical techniques used to quantify these compounds . Furthermore, the determination of carbamate herbicide residues by gas chromatography after derivatization reaction was optimized, showing the sensitivity and specificity of detection methods for these compounds .

Scientific Research Applications

Crystallography and Molecular Interactions

  • tert-Butyl Carbamate Derivatives in Crystal Structures : The crystal structures of certain tert-butyl carbamate derivatives, like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. These insights contribute to understanding the role of these compounds in crystallography and molecular interactions (Baillargeon et al., 2017).

Synthetic Chemistry

  • Involvement in Diels-Alder Reaction : tert-Butyl carbamate derivatives are used in Diels-Alder reactions, which are key in the synthesis of various organic compounds. For instance, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate plays a role in such reactions (Padwa et al., 2003).
  • Hydrogen Bonding and Molecular Architecture : Studies of tert-butyl carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate reveal an interplay of strong and weak hydrogen bonds, influencing molecular architecture (Das et al., 2016).

Biomedical Research

  • Synthesis of Bioactive Compounds : tert-Butyl carbamate derivatives are intermediates in the synthesis of bioactive compounds like jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Organic Chemistry Applications

  • Lithiation of Carbamates : The reaction of tert-butyl N-(chloromethyl)-N-methyl carbamate with lithium powder highlights its role in organic chemistry, particularly in lithiation processes (Ortiz et al., 1999).

Material Science

  • Antioxidant Synthesis : In material science, tert-butyl carbamate derivatives have been utilized in the synthesis of monomeric antioxidants containing hindered phenol, relevant in polymer stabilization (Pan et al., 1998).

Safety And Hazards

“tert-Butyl (6-methylpyridin-2-yl)carbamate” is harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

tert-butyl N-(6-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-6-5-7-9(12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVAARVWQDEAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463710
Record name tert-Butyl (6-methylpyridin-2-yl)carbamate
Source EPA DSSTox
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Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-methylpyridin-2-yl)carbamate

CAS RN

90101-22-7, 205676-84-2
Record name 1,1-Dimethylethyl N-(6-methyl-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90101-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (6-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90101-22-7
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Synthesis routes and methods I

Procedure details

295.7 g (199 mL) of chloroform were added to a reaction system and cooled to 0° C. followed by blowing in 43.08 g (0.436 moles) of phosgene over the course of 0.5 hours. A mixed solution containing 21.66 g (0.200 moles) of 2-amino-6-picoline, 20.26 g (0.200 moles) of triethylamine, 37.02 g (0.499 moles) of t-butanol and 89.6 g (60 mL) of chloroform were dropped into this phosgene solution over the course of 1.0 hours while holding the internal temperature at −3° C. to 2° C. Following completion of dropping, the solution was stirred for 1.4 hours. Next, 20.30 g (0.201 moles) of triethylamine and 59.4 g (40 mL) of chloroform were dropped in over the course of 0.8 hours while holding the internal temperature at 0° C. to 5° C. Following completion of dropping, the solution was stirred for 1.0 hours. Next, 122.5 g (82 mL) of chloroform were added. The reaction solution was subjected to quantitative analysis by HPLC. The target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at a yield of 94%. The yield of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was 2%.
Quantity
43.08 g
Type
reactant
Reaction Step One
Quantity
199 mL
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solvent
Reaction Step Two
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21.66 g
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reactant
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20.26 g
Type
reactant
Reaction Step Three
Quantity
37.02 g
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reactant
Reaction Step Three
Quantity
60 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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reactant
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20.3 g
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reactant
Reaction Step Five
Quantity
40 mL
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82 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

462 ml of ethyl acetate were added to a reaction system and cooled to −15° C. followed by blowing in 114.4 g (1.16 moles) of phosgene over the course of 1.8 hours. A mixed solution containing 50.2 g (0.462 moles) a of 2-amino-6-picoline, 131.8 g (1.02 moles) of N,N-diisopropylethylamine, 85.7 g (1.16 moles) of t-butanol and 231 mL of ethyl acetate was then dropped into this phosgene solution over the course of 2.8 hours while holding the internal temperature at −15° C. to 0° C. Following completion of dropping, the solution was stirred for 1.7 hours. Next, 300 mL of water and 200 mL of 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. The aqueous phase was extracted with 300 mL of ethyl acetate. The organic phases were combined and mixed and then concentrated under reduced pressure. A mixed solution of methanol and water was added to the resulting crude product. The precipitated crystals were then subjected to suction filtration and dried under reduced pressure to obtain 93.4 g of the target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester (yield: 94%). The yield of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was 3%.
Quantity
114.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
131.8 g
Type
reactant
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Quantity
85.7 g
Type
reactant
Reaction Step Two
Quantity
231 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
200 mL
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reactant
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Quantity
300 mL
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Quantity
462 mL
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

14.8 g (200 millimoles) of t-butanol and 29 ml of ethyl acetate were added to a reaction system followed by blowing in 9.9 g (100 millimoles) of phosgene. A mixed solution containing 5.48 g (50.7 millimoles) of 2-amino-6-picoline, 12.5 g (97.0 millimoles) of N,N-diisopropylethylamine and 32 mL of ethyl acetate was dropped into this solution over the course of 1.5 hours while holding the internal temperature at −15° C. to −5° C. Following completion of dropping, the solution was stirred for 1 hour. Next, 50 mL of water and 5.1 g of 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. After separating the liquid, the aqueous phase was extracted with ethyl acetate. The organic phases were combined and mixed, and a portion of the organic phase was sampled and subjected to quantitative analysis by HPLC. The target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at a yield of 89%. The yield of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was 8%. Furthermore, the yield of the urea compound was based on the raw material 2-amino-6-picoline and was calculated using 2 molecules of 2-amino-6-picoline for 1 molecule of the urea compound (and was similarly calculated in the subsequent examples and comparative examples).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
5.48 g
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Three
Quantity
5.1 g
Type
reactant
Reaction Step Four
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Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

55.6 g (0.75 moles) of t-butanol and 450 mL of chloroform were added to a reaction system followed by blowing in 65.3 g (0.66 moles) of phosgene over the course of 2.5 hours while holding the internal temperature at −5° C. to 0° C., and then simultaneously supplying a mixed solution containing 32.4 g (0.30 moles) of 2-amino-6-picoline, 133.5 g (1.32 moles) of triethylamine and 300 mL of chloroform to the reaction system over the course of 2.5 hours using a metering pump (supply rate: 3 mL/min). After supplying the mixed solution, the solution was stirred for 1 hour at 0° C. Next, water and 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. After separating the liquid, the aqueous phase was extracted with chloroform, and the organic phases were combined and mixed. A portion of the organic phase was sampled and subjected to quantitative analysis by HPLC. The target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at yield of 98%. Only an extremely small amount of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was present.
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
65.3 g
Type
reactant
Reaction Step Two
Quantity
32.4 g
Type
reactant
Reaction Step Three
Quantity
133.5 g
Type
reactant
Reaction Step Three
Quantity
300 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

1702 mL of chloroform were added to a reaction system and cooled to −15° C. followed by blowing in 218.60 g (2.21 moles) of phosgene over the course of 3.7 hours. A mixed solution containing 108.19 g (1.00 moles) of 2-amino-6-picoline, 101.13 g (1.00 moles) of triethylamine, 185.18 g (2.50 moles) of t-butanol and 295 mL of chloroform were dropped into this phosgene solution over the course of 2.8 hours while holding the internal temperature at −15° C. to −5° C. Following completion of dropping, the solution was stirred for 1.4 hours. Next, 343.7 g (3.40 moles) of triethylamine were dropped in over the course of 2.6 hours while holding the internal temperature at −15° C. to 2° C. Following completion of dropping, the solution was stirred for 0.2 hours. Next, 238 mL of water and 931 mL of 28% sodium hydroxide were added sequentially. The aqueous phase was extracted with 50 mL of chloroform. The organic phases were combined and subjected to quantitative analysis by HPLC. The target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at a yield of 96%. The yield of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was 3%.
Quantity
218.6 g
Type
reactant
Reaction Step One
Quantity
1702 mL
Type
solvent
Reaction Step Two
Quantity
108.19 g
Type
reactant
Reaction Step Three
Quantity
101.13 g
Type
reactant
Reaction Step Three
Quantity
185.18 g
Type
reactant
Reaction Step Three
Quantity
295 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
343.7 g
Type
reactant
Reaction Step Five
Quantity
931 mL
Type
reactant
Reaction Step Six
Name
Quantity
238 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (6-methylpyridin-2-yl)carbamate
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Citations

For This Compound
1
Citations
CS Wang, T Roisnel, PH Dixneuf, JF Soulé - Organic letters, 2017 - ACS Publications
Successful benzylic C(sp 3 )–H acyloxylation of 2-alkylpyridine, 2-alkylpyrazine, and 2-alkylthiazole compounds was achieved using simple aldehydes. This was carried out via a copper…
Number of citations: 29 pubs.acs.org

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